molecular formula C17H24N2O6 B8193438 (4S,4'S)-Diisopropyl 2,2'-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate)

(4S,4'S)-Diisopropyl 2,2'-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate)

Cat. No.: B8193438
M. Wt: 352.4 g/mol
InChI Key: JNHLVSXLRZSBTG-RYUDHWBXSA-N
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Description

(4S,4'S)-Diisopropyl 2,2'-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and diisopropyl groups attached to oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the cyclization of diisopropylamine with a suitable dihalide precursor under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over temperature and pressure. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted oxazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The oxazole rings can act as ligands, binding to metal ions or enzymes, thereby influencing biological processes. The diisopropyl groups may enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

(4S,4'S)-Diisopropyl 2,2'-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-tert-butyl-4,5-dihydrooxazole)

  • (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

These compounds share the cyclopropane and oxazole motifs but differ in the substituents attached to the oxazole rings, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

propan-2-yl (4S)-2-[1-[(4S)-4-propan-2-yloxycarbonyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-9(2)24-13(20)11-7-22-15(18-11)17(5-6-17)16-19-12(8-23-16)14(21)25-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHLVSXLRZSBTG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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